1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime
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Overview
Description
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of indole to introduce a nitro group at the 5-position.
Oxime Formation: The conversion of the indole-2,3-dione to its oxime derivative.
The reaction conditions for each step may vary, but typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer or infectious diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime: This compound has a methyl group instead of a nitro group at the 5-position, which may result in different biological activities and properties.
1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime:
Biological Activity
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic compound derived from the indole family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
- Chemical Formula : C15H10ClN3O4
- Molecular Weight : 331.71 g/mol
- CAS Number : 303740-87-6
The compound features a chlorobenzyl group, a nitro group, and a dione structure within the indole framework. The presence of the oxime functional group enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with IC50 values ranging from 0.011 to 0.83 µM depending on the specific derivative and substituents present .
Table 1: Cytotoxicity Data of Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4d | SW620 | 0.011 |
4f | PC-3 | 0.001 |
4g | NCI-H23 | 0.56 |
4b | SW620 | 0.83 |
The mechanism of action for these anticancer effects involves the activation of caspases, which are crucial for the apoptotic process. For instance, compounds like 4b and 4f were shown to increase caspase activity by over 270%, indicating their potential as effective anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported range from 15.625 to 125 μM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 |
Enterococcus faecalis | 62.5 |
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in DNA replication and protein synthesis, leading to disrupted cellular processes in both cancerous and microbial cells. Furthermore, docking studies have suggested that this compound may interfere with specific cellular signaling pathways critical for cell survival and proliferation.
Study on Anticancer Activity
A significant study focused on the derivatives of this compound highlighted its effectiveness in activating apoptotic pathways in cancer cells. The research involved synthesizing various derivatives and evaluating their cytotoxicity through in vitro assays. The findings revealed that specific substitutions on the indole ring could enhance or diminish biological activity, underscoring the importance of structure-activity relationships in drug design .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial properties compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-21)15(18)20/h1-7,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFZOIZCWZRKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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